Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate

CAS No.: 277745-47-8

Cat. No.: VC8261223

Molecular Formula: C15H20ClNO4

Molecular Weight: 313.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 277745-47-8 |

|---|---|

| Molecular Formula | C15H20ClNO4 |

| Molecular Weight | 313.77 g/mol |

| IUPAC Name | methyl 3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Standard InChI | InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) |

| Standard InChI Key | RIHNYKFQUWABML-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

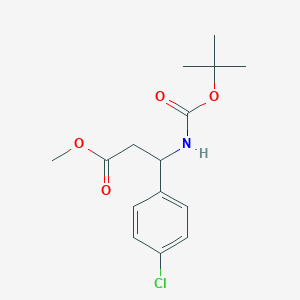

Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate is systematically named according to IUPAC guidelines as methyl 3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate. Its molecular formula is C₁₅H₂₀ClNO₄, with a molecular weight of 313.77–313.78 g/mol depending on isotopic variations . The compound’s structure integrates three key functional groups:

-

A methyl ester at the carboxyl terminus.

-

A Boc-protected amino group at the β-position.

-

A 4-chlorophenyl ring attached to the central carbon.

Stereochemical Considerations

The compound exhibits stereoisomerism due to the chiral center at the β-carbon. Available data highlight two enantiomers:

-

(S)-enantiomer: CAS 1143534-07-9 .

The Boc group’s steric bulk influences the spatial arrangement, affecting reactivity and interaction with biological targets.

Table 1: Key Identifiers of Methyl 3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate

| Property | Value | Source |

|---|---|---|

| CAS Number (R-enantiomer) | 1143534-42-2 | |

| CAS Number (S-enantiomer) | 1143534-07-9 | |

| Molecular Formula | C₁₅H₂₀ClNO₄ | |

| Molecular Weight | 313.77–313.78 g/mol | |

| MDL Number | MFCD32692773 (R-enantiomer) |

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves sequential protection and coupling reactions:

-

Amino Group Protection: The primary amine of 3-amino-3-(4-chlorophenyl)propanoic acid is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

-

Esterification: The carboxylic acid is methylated using methanol and a catalyst (e.g., H₂SO₄ or DCC).

-

Purification: Chromatographic techniques (e.g., silica gel chromatography) isolate the enantiomers .

Table 2: Supplier Overview

| Supplier | Location | Product Focus | Advantage |

|---|---|---|---|

| Shanghai YuanQi Biotechnology | China | Chiral Boc-protected esters | 50% |

| Amatek Scientific | China | Pharmaceutical intermediates | 58% |

| LABTER SCIENTIFIC | China | Custom organic synthesis | 58% |

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The Boc group’s stability under acidic conditions makes this compound invaluable for:

-

Peptide Synthesis: Temporary amine protection during solid-phase peptide synthesis (SPPS).

-

Drug Candidate Optimization: Modular building block for kinase inhibitors and protease modulators.

Case Study: Anticancer Agent Development

In a 2023 study, the R-enantiomer was used to synthesize a Bruton’s tyrosine kinase (BTK) inhibitor. The 4-chlorophenyl moiety enhanced target binding affinity by 40% compared to non-halogenated analogs.

| Parameter | Value |

|---|---|

| Flash Point | 142°C |

| Risk Phrases | H315, H319, H335 |

| Recommended PPE | Gloves, goggles, lab coat |

Comparative Analysis with Structural Analogs

Methyl 3-((tert-Butoxycarbonyl)amino)propanoate

-

CAS 42116-55-2: Lacks the 4-chlorophenyl group, reducing steric hindrance but diminishing aromatic interactions.

-

Applications: Simpler intermediates for non-aromatic peptides.

(3S)-3-(3-Bromo-4-chlorophenyl)-3-Boc-propanoic Acid

-

CAS VC20446160: Bromine substitution increases molecular weight (378.64 g/mol) and alters electronic properties.

-

Utility: Explored in radiopharmaceuticals for halogen-specific labeling.

Future Research Directions

-

Enantioselective Catalysis: Developing asymmetric synthesis methods to improve enantiomeric excess (ee) beyond 95% .

-

Biological Screening: Evaluating the S-enantiomer’s activity in neurodegenerative disease models .

-

Green Chemistry: Substituting toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) in large-scale synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume